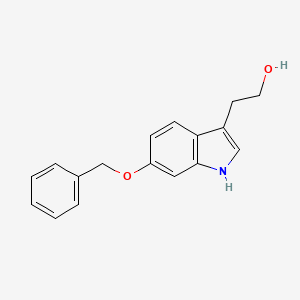
2-(6-Benzyloxy-1H-indol-3-yl)-ethanol
Übersicht
Beschreibung
2-(6-Benzyloxy-1H-indol-3-yl)-ethanol, also known as 2-benzyloxyindole, is a synthetic compound with a wide range of applications in both scientific research and commercial products. It has been used in the synthesis of a variety of compounds, including drugs, polymers, and materials. Additionally, it has been studied for its potential as a therapeutic agent, due to its unique biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2-(6-Benzyloxy-1H-indol-3-yl)-ethanolndole has been used in a variety of scientific research applications. It has been used to synthesize a number of compounds, including drugs, polymers, and materials. It has also been used in the synthesis of a variety of therapeutic agents, such as antifungal agents, anti-inflammatory agents, and anti-cancer agents. Additionally, it has been used in the synthesis of a variety of imaging agents, such as magnetic resonance imaging (MRI) contrast agents.
Wirkmechanismus
2-(6-Benzyloxy-1H-indol-3-yl)-ethanolndole is believed to act as an agonist of the serotonin 5-HT2A receptor. This is due to its ability to bind to the receptor and activate it, leading to a cascade of biochemical reactions. Additionally, 2-(6-Benzyloxy-1H-indol-3-yl)-ethanolndole is believed to interact with a variety of other receptors, including the dopamine D2 receptor and the α1-adrenergic receptor.
Biochemical and Physiological Effects
2-(6-Benzyloxy-1H-indol-3-yl)-ethanolndole has been studied for its potential therapeutic effects. It has been shown to have antifungal, anti-inflammatory, and anti-cancer properties. Additionally, it has been shown to have neuroprotective and antidepressant effects. Additionally, it has been studied for its potential to modulate the activity of the serotonin 5-HT2A receptor, leading to a variety of biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(6-Benzyloxy-1H-indol-3-yl)-ethanolndole has a number of advantages and limitations for lab experiments. One of its major advantages is that it is relatively easy to synthesize, making it a useful tool for researchers. Additionally, it is a relatively stable compound, making it suitable for long-term storage. However, it is also relatively expensive, making it difficult to obtain in large quantities. Additionally, it is a relatively toxic compound, making it unsuitable for use in certain experiments.
Zukünftige Richtungen
2-(6-Benzyloxy-1H-indol-3-yl)-ethanolndole has a number of potential future applications in scientific research. One potential application is in the development of new therapeutic agents. Additionally, it could be used in the development of new imaging agents, such as MRI contrast agents. Additionally, it could be used in the development of new polymers and materials. Finally, it could be used to further study its biochemical and physiological effects, and to develop new methods for modulating its activity.
Synthesemethoden
2-(6-Benzyloxy-1H-indol-3-yl)-ethanolndole can be synthesized through a variety of methods. One of the most common methods is a reaction between 6-bromo-1H-indole and benzyl bromide in the presence of a base, such as sodium hydroxide. This reaction yields 2-(6-Benzyloxy-1H-indol-3-yl)-ethanolndole in yields of up to 95%. Other methods for the synthesis of 2-(6-Benzyloxy-1H-indol-3-yl)-ethanolndole include the reaction between 6-bromo-1H-indole and benzaldehyde in the presence of a base, and the reaction between 6-chloro-1H-indole and benzyl bromide in the presence of a base.
Eigenschaften
IUPAC Name |
2-(6-phenylmethoxy-1H-indol-3-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-9-8-14-11-18-17-10-15(6-7-16(14)17)20-12-13-4-2-1-3-5-13/h1-7,10-11,18-19H,8-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYSDXFKQSKLIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00479373 | |
| Record name | 2-[6-(Benzyloxy)-1H-indol-3-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00479373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-(Benzyloxy)-1H-indol-3-yl)ethanol | |
CAS RN |
682802-83-1 | |
| Record name | 6-(Phenylmethoxy)-1H-indole-3-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=682802-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[6-(Benzyloxy)-1H-indol-3-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00479373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dimethyl 1-[2-(3-chloro-4-ethoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B6309320.png)
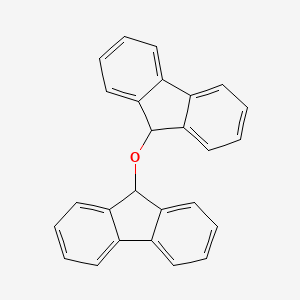
![2-(2'-(Benzyloxy)-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6309324.png)
![7-Bromo-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B6309336.png)

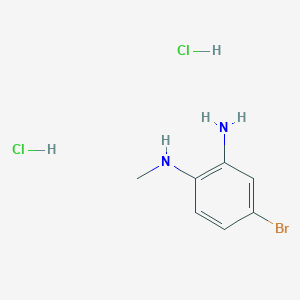
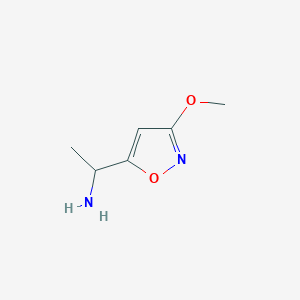
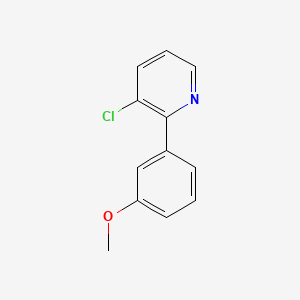
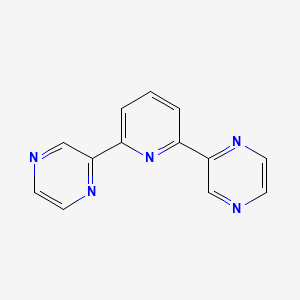
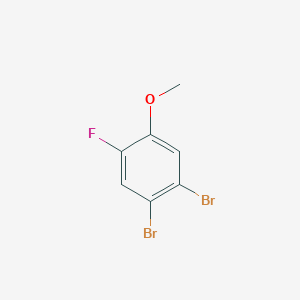

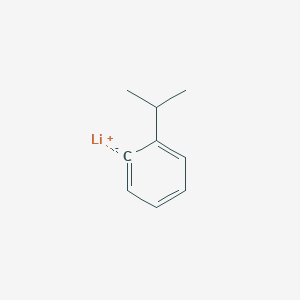
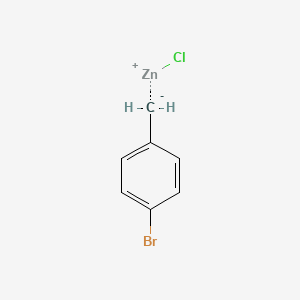
![Methyl 2-{allyl[(4-methylphenyl)sulfonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97%](/img/structure/B6309413.png)